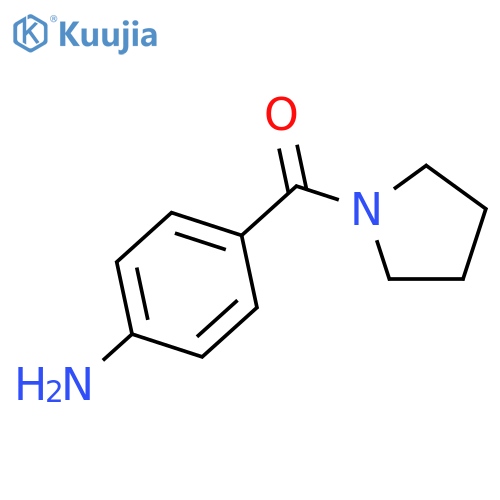Cas no 56302-41-1 ((4-aminophenyl)-pyrrolidin-1-yl-methanone)

56302-41-1 structure
商品名:(4-aminophenyl)-pyrrolidin-1-yl-methanone
(4-aminophenyl)-pyrrolidin-1-yl-methanone 化学的及び物理的性質
名前と識別子
-
- (4-Aminophenyl)(pyrrolidin-1-yl)methanone
- (4-Aminophenyl)(1-pyrrolidinyl)methanone
- (4-AMINOPHENYL)PYRROLIDIN-1-YL-METHANONE
- 4-(PYRROLIDIN-1-YLCARBONYL)ANILINE
- 4-carboxamidopyrrolidinophenyl-aniline
- (4-aminobenzoyl)pyrrolidine
- (4-Amino-phenyl)-pyrrolidin-1-yl-methanone
- 1-(4-amino-benzoyl)-pyrrolidine
- 4-(1-Pyrrolidinylcarbonyl)aniline
- 4-(Pyrrolidinocarbonyl)aniline
- 4-aminophenyl pyrrolidinyl ketone
- AC1LB7KS
- AN-610
- N-(4-aminobenzoyl)
- (4-aminophenyl)-pyrrolidin-1-yl-methanone
- EN300-28279
- CHEMBL1329163
- 4-(pyrrolidin-1-ylcarbonyl)aniline, AldrichCPR
- Oprea1_240721
- AN-610/12896022
- Oprea1_598607
- 56302-41-1
- CS-0038925
- HMS2352O20
- N-p-aminobenzoyl pyrrolidine
- (4-Aminophenyl)pyrrolidin-1-ylmethanone
- DTXSID00342018
- ALBB-000068
- SMR000119427
- LS-01045
- Methanone, (4-aminophenyl)(1-pyrrolidinyl)-
- AKOS000111761
- MLS000122032
- MFCD02046794
- 4-(1-Pyrrolidinylcarbonyl)aniline #
- DB-016468
- SCHEMBL264516
- HMS1676I05
- Z239124088
- (4-aminophenyl)-pyrrolidin-1-ylmethanone
- SR-01000452966-1
- 4-(pyrrolidine-1-carbonyl)aniline
- SR-01000452966
- STK347614
-
- MDL: MFCD02046794
- インチ: InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2
- InChIKey: WDNQOCWBZBGFHU-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)C(=O)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 190.11072
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- PSA: 46.33
(4-aminophenyl)-pyrrolidin-1-yl-methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112581-25g |
4-(pyrrolidin-1-ylcarbonyl)aniline |
56302-41-1 | 95% | 25g |
$529 | 2021-08-06 | |
| Enamine | EN300-28279-0.1g |
4-(pyrrolidine-1-carbonyl)aniline |
56302-41-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-28279-10.0g |
4-(pyrrolidine-1-carbonyl)aniline |
56302-41-1 | 95.0% | 10.0g |
$320.0 | 2025-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0725-1G |
(4-aminophenyl)-pyrrolidin-1-yl-methanone |
56302-41-1 | 95% | 1g |
¥ 990.00 | 2023-04-13 | |
| Fluorochem | 015188-5g |
4-Amino-phenyl)-pyrrolidin-1-yl-methanone |
56302-41-1 | 95% | 5g |
£253.00 | 2022-03-01 | |
| Alichem | A109000135-25g |
(4-Aminophenyl)(pyrrolidin-1-yl)methanone |
56302-41-1 | 95% | 25g |
$499.44 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-25g |
(4-aminophenyl)-pyrrolidin-1-ylmethanone |
56302-41-1 | 97% | 25g |
¥5509.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-1g |
(4-aminophenyl)-pyrrolidin-1-ylmethanone |
56302-41-1 | 97% | 1g |
¥489.0 | 2024-07-19 | |
| abcr | AB214669-25 g |
4-(Pyrrolidin-1-ylcarbonyl)aniline, 95%; . |
56302-41-1 | 95% | 25g |
€943.00 | 2023-05-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023821-1g |
(4-Aminophenyl)(1-pyrrolidinyl)methanone |
56302-41-1 | 1g |
845CNY | 2021-05-08 |
(4-aminophenyl)-pyrrolidin-1-yl-methanone 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
56302-41-1 ((4-aminophenyl)-pyrrolidin-1-yl-methanone) 関連製品
- 51207-84-2(4-Amino-N-butylbenzamide)
- 42837-37-6(4-(piperidine-1-carbonyl)aniline)
- 80020-05-9(4-(pyrrolidine-1-carbonyl)benzaldehyde)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:56302-41-1)(4-aminophenyl)-pyrrolidin-1-yl-methanone

清らかである:99%
はかる:25g
価格 ($):678.0
atkchemica
(CAS:56302-41-1)(4-aminophenyl)-pyrrolidin-1-yl-methanone

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ